E7974

概要

説明

E7974は、海洋スポンジの天然物ヘミアステルリンの合成アナログです。 それは、チューブリンベースの抗有糸分裂機構を介して作用し、ビンブラスチンと同様の阻害濃度値で、in vitroで精製チューブリンの重合を阻害します 。 この化合物は、がん細胞で細胞周期停止とアポトーシスを誘導する能力のために、がん研究において大きな可能性を示しています .

準備方法

E7974は、ヘミアステルリンの構造を修飾する一連の化学反応によって合成されます。 合成経路には、this compound足場とは異なる2つの位置にベンゾフェノン光親和性部分の組み込みが含まれます 。 This compoundの調製方法は複雑であり、正しい構造的修飾が達成されるように、正確な反応条件が必要です 。 this compoundの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路を含む可能性があります。

化学反応の分析

E7974は、次のものを含むいくつかのタイプの化学反応を受けます。

重合阻害: This compoundは、精製チューブリンの重合を阻害し、有糸分裂紡錘体の形成を破壊します.

細胞周期停止: 培養ヒトがん細胞では、this compoundは、チューブリンを標的とする抗がん剤の特徴であるG2-M停止を誘導します.

アポトーシス誘導: This compoundは、カスパーゼ3の活性化とポリADPリボースポリメラーゼの切断を誘導し、これらはアポトーシスの典型的な生化学的マーカーです.

これらの反応で使用される一般的な試薬と条件には、精製チューブリンと、チューブリンの重合に対するthis compoundの影響を調べるための特定の阻害剤が含まれます 。 これらの反応から形成される主な生成物は、低二倍体細胞集団であり、これは長期にわたるG2-Mブロック後のアポトーシスの開始を示しています .

科学研究アプリケーション

This compoundには、特にがん研究の分野において、いくつかの科学研究アプリケーションがあります。

科学的研究の応用

E7974 is a synthetic analog of hemiasterlin, a natural product derived from marine sponges . It functions as an antimitotic agent by disrupting tubulin, a key protein involved in cell division .

Scientific Research Applications

This compound has been investigated for its potential applications in cancer treatment due to its mechanism of action .

Antimitotic Mechanism

- This compound inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . By interfering with this process, this compound induces G2/M arrest in cancer cells, preventing them from dividing .

- The compound predominantly targets α-tubulin, a subunit of the tubulin protein . This unique selectivity distinguishes it from many other tubulin-targeting agents that primarily interact with β-tubulin subunits .

- This compound triggers apoptosis (programmed cell death) in cancer cells following prolonged mitotic arrest . This is evidenced by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), biochemical markers of apoptosis .

Preclinical Studies

- In vitro studies have demonstrated that this compound inhibits the proliferation of various human cancer cell types at subnanomolar or low nanomolar concentrations .

- This compound retains its potency in cells that overexpress PgP or harbor mutations in β-tubulin genes, which often confer resistance to taxanes, a class of chemotherapy drugs .

- In vivo studies have shown that this compound exhibits strong antitumor efficacy in various human xenograft cancer models, including those resistant to paclitaxel .

Clinical Trials

- A phase 1 clinical trial of this compound administered once every 21 days showed antitumor activity in patients with refractory solid tumors .

- The maximum tolerated dose (MTD) was established at 0.45 mg/m2 .

- Pharmacokinetic analysis revealed that this compound has a fast and moderately large distribution, slow clearance, and moderate to slow elimination .

- In a phase 1 study, stable disease was observed in 7 of 17 refractory colon cancer patients (41%) who had received a median of three prior treatments .

Data Table

Case Studies

作用機序

E7974は、チューブリンベースの抗有糸分裂機構を通じてその効果を発揮します。 それは、精製チューブリンの重合を阻害し、がん細胞における有糸分裂紡錘体の形成の破壊とG2-M停止につながります 。 この破壊は、広範な低二倍体細胞集団とアポトーシスの開始をもたらします 。 This compoundは、α-チューブリンに優先的に光標識しますが、β-チューブリンへのわずかな結合も検出されます 。 この独自の作用機序は、this compoundおよび他のヘミアステルリンベースの化合物は、多くの他のチューブリン標的天然物および関連する薬物とは異なり、主にα-チューブリンを標的とすることを示唆しています .

類似の化合物との比較

This compoundは、ビンブラスチンやタキサンなど、チューブリンを標的とする抗がん剤である他の類似の化合物と比較されます 。 this compoundには、それを際立たせるユニークな特性があります。

類似化合物との比較

E7974 is compared with other similar compounds, such as vinblastine and taxanes, which are also tubulin-targeted anticancer drugs . this compound has unique properties that set it apart:

Target Specificity: Unlike many tubulin-targeted natural products and related drugs, this compound mainly targets alpha-tubulin.

Resistance to Multidrug Resistance Efflux Pumps: This compound is a poor substrate for the multidrug resistance efflux pump, providing a potential clinical advantage over other tubulin-targeted drugs.

Activity in Resistant Cancer Cells: This compound retains strong potency in cancer cells resistant to other tubulin-targeted drugs, such as paclitaxel.

Similar compounds include vinblastine, taxanes, and other hemiasterlin-based compounds .

生物活性

E7974 is a synthetic analogue of the marine sponge-derived compound hemiasterlin, recognized for its potent antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant clinical findings.

This compound exerts its biological activity primarily through a tubulin-based antimitotic mechanism . It inhibits the polymerization of purified tubulin, with an IC50 value comparable to that of vinblastine, a well-known chemotherapeutic agent. In cultured human cancer cells, this compound induces a G2-M phase arrest, leading to significant disruption of mitotic spindle formation, which is characteristic of tubulin-targeted anticancer drugs .

Key Mechanistic Insights:

- Induction of Apoptosis : Prolonged G2-M blockage results in extensive hypodiploid cell populations, indicating the initiation of apoptosis. This compound activates caspase-3 and induces poly(ADP-ribose) polymerase cleavage, both markers of apoptosis .

- Selective Targeting : this compound predominantly interacts with alpha-tubulin rather than beta-tubulin, distinguishing it from many other tubulin-targeting agents. This unique binding profile may contribute to its effectiveness against cancer cells resistant to other treatments .

Efficacy in Cancer Treatment

This compound has demonstrated significant antitumor efficacy in various preclinical models and early-phase clinical trials. It has been particularly noted for its ability to overcome resistance seen with other antitubulin agents such as taxanes and vinca alkaloids.

Clinical Trial Findings:

- A Phase 1 trial evaluated this compound in patients with advanced refractory solid tumors. The drug was administered intravenously every 21 days. The maximum tolerated dose (MTD) was established at 0.45 mg/m², with stable disease observed in 41% of patients with refractory colon cancer .

- Pharmacokinetic analysis revealed a fast distribution phase (37.95-147.93 L) and a slow clearance rate (2.23-7.15 L/h), with a half-life ranging from 10.4 to 30.5 hours .

Data Table: Summary of this compound Activity

| Parameter | Value |

|---|---|

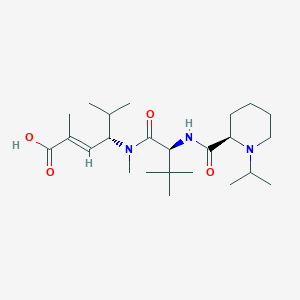

| Chemical Structure | C24H43N3O4 |

| Mechanism of Action | Tubulin inhibitor |

| IC50 (Tubulin Polymerization) | Similar to vinblastine |

| MTD (Phase 1) | 0.45 mg/m² |

| Stable Disease Rate (Colon Cancer) | 41% |

| Median Progression-Free Survival | 1.2 months |

| Median Overall Survival | 6.7 months |

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound in treating various cancers:

- In Vitro Studies : this compound has shown potent activity against multiple human cancer cell lines at low nanomolar concentrations, retaining efficacy even in cells overexpressing P-glycoprotein or harboring mutations that confer resistance to conventional therapies .

- Xenograft Models : In vivo studies demonstrated strong antitumor activity across several human xenograft models, including those resistant to paclitaxel, further supporting its clinical potential .

特性

CAS番号 |

610787-07-0 |

|---|---|

分子式 |

C24H43N3O4 |

分子量 |

437.6 g/mol |

IUPAC名 |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |

InChIキー |

FWYMMXUDTATKLG-PGLMLKKXSA-N |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

異性体SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |

正規SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

E-7974; E 7974; E7974. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。